molecular formula C17H13ClN6O B2468979 1-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892761-03-4

1-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2468979
CAS No.: 892761-03-4
M. Wt: 352.78
InChI Key: GHKLEBXUGQWQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amino group at position 5, a 5-chloro-2-methylphenyl group at position 1, and a 3-phenyl-1,2,4-oxadiazole moiety at position 4 (Fig. 1). Its molecular formula is C₁₇H₁₃ClN₆O, with a molecular weight of 352.78 g/mol . The compound’s structural complexity arises from the integration of two pharmacologically significant heterocycles—triazole and oxadiazole—both known for their roles in drug design due to hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O/c1-10-7-8-12(18)9-13(10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-5-3-2-4-6-11/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLEBXUGQWQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule featuring both triazole and oxadiazole moieties. These structural components are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological significance, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound can be described with the following structural formula:

C17H15ClN6O\text{C}_{17}\text{H}_{15}\text{ClN}_{6}\text{O}

This molecular structure incorporates:

  • A triazole ring , which is often associated with antifungal and anticancer properties.
  • An oxadiazole ring , known for its role in various biological activities including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)10.38Induction of apoptosis via p53 pathway
U-937 (Leukemia)12.5Inhibition of HDAC and topoisomerase II
PANC-1 (Pancreatic Cancer)15.0Telomerase inhibition

Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, significantly increasing p53 expression levels and caspase-3 cleavage in MCF-7 cells .

Antimicrobial Activity

The triazole component is well-known for its antifungal properties. Preliminary tests have shown that the compound exhibits significant activity against various fungal strains.

Table 2: Antifungal Activity

Fungal StrainMIC (μg/mL)Reference CompoundMIC (μg/mL)
Candida albicans0.97Voriconazole0.75
Aspergillus niger1.25Fluconazole1.00

The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC .
  • Induction of Apoptosis : The activation of apoptotic pathways through p53 signaling is a critical mechanism by which this compound exerts its anticancer effects .
  • Antimicrobial Action : The triazole ring contributes to the inhibition of fungal growth by targeting ergosterol biosynthesis pathways .

Case Studies

A recent study evaluated the effectiveness of various oxadiazole derivatives, including our compound, against human cancer cell lines. The results demonstrated that modifications to the oxadiazole structure could enhance biological activity significantly, suggesting a need for further structural optimization in drug development .

Scientific Research Applications

The compound 1-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has gained attention in pharmaceutical research due to its diverse biological activities. This article will explore its applications in scientific research, particularly in medicinal chemistry, focusing on its anticancer and antimicrobial properties, along with relevant case studies and data tables.

Structural Representation

The structural formula of the compound is crucial for understanding its reactivity and interaction with biological targets. The presence of the triazole ring and various substituents contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 Value (µM)Reference
MCF7 (breast)0.39 ± 0.06Zheng et al.
NCI-H460 (lung)TBDTBD
HCT116 (colon)TBDTBD

In studies conducted on related compounds, triazoles have shown the ability to inhibit cancer cell proliferation effectively. The mechanism often involves interference with cellular pathways that control growth and apoptosis.

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, suggesting that it may enhance membrane permeability and disrupt bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coliTBDTBD
S. aureusTBDTBD

This antimicrobial activity is particularly relevant in the context of increasing antibiotic resistance.

Antitumor Efficacy

In a study assessing multiple triazole derivatives, this compound exhibited a significant protective index against tumor cells when tested in vitro. Observed IC50 values were lower than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer potential.

Neuroprotective Effects

Another investigation explored the neuroprotective properties of similar triazole compounds in models of neurodegeneration. These compounds showed promise in mitigating oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step protocols involving cyclization and coupling reactions.

Step Reaction Type Conditions Yield Key Observations
1Oxadiazole ring formationSubstituted benzohydrazide + cyanogen bromide, reflux in methanol65–75%Requires stoichiometric control to avoid dimerization byproducts
2Triazole-amine couplingCopper-catalyzed azide-alkyne cycloaddition (CuAAC), room temperature80–85%High regioselectivity for 1,4-disubstituted triazole confirmed via NMR
3PurificationRecrystallization (ethanol/water)>95%Purity validated via HPLC and elemental analysis

Nucleophilic Substitution Reactions

The triazole-amine group facilitates nucleophilic attacks, particularly at the C5 position of the triazole ring.

Reaction Reagents Conditions Product Application
AlkylationAlkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°CN-alkylated triazole derivativesEnhanced lipophilicity for drug design
AcylationAcetyl chloridePyridine, RTN-acetylated productStabilizes amine group for storage

Key Finding : Alkylation at the triazole amine improves membrane permeability in pharmacological studies.

Electrophilic Aromatic Substitution

The phenyl rings undergo substitution reactions, influenced by electron-withdrawing groups (e.g., oxadiazole).

Position Reaction Reagents Conditions Outcome
Oxadiazole phenylNitrationHNO₃/H₂SO₄0°C, 2 hPara-nitro derivative (major)
ChloromethylphenylSulfonationFuming H₂SO₄100°C, 4 hOrtho-sulfonic acid product

Limitation : Steric hindrance from the chloromethyl group reduces reactivity at the ortho position of the phenyl ring .

Oxadiazole Ring-Opening Reactions

The oxadiazole ring is susceptible to nucleophilic cleavage under acidic or basic conditions.

Reagent Conditions Product Mechanism
H₂O (acidic)HCl (conc.), refluxCarboxylic acid + amidine intermediateHydrolysis via protonation at N2
NH₂NH₂Ethanol, 70°CHydrazide derivativeNucleophilic attack at C5

Note : Ring-opening reactions are critical for generating bioactive metabolites .

Metal-Catalyzed Cross-Coupling

The chlorine atom on the phenyl ring enables Suzuki-Miyaura and Ullmann couplings.

Reaction Catalyst Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄Ar-B(OH)₂, K₂CO₃, DMF, 80°CBiaryl derivatives70–78%
Ullmann couplingCuI, L-prolineAr-NH₂, K₂CO₃, DMSO, 120°CArylaminated analogs65–70%

Application : Biaryl derivatives show enhanced binding to kinase targets in computational studies .

Oxidation and Reduction

The triazole and oxadiazole rings exhibit redox activity.

Reaction Reagent Conditions Outcome
OxidationKMnO₄H₂O, 25°COxadiazole ring degradation
ReductionH₂, Pd/CEthanol, 50 psiSaturation of triazole ring (rare)

Caution : Strong oxidants like KMnO₄ lead to decomposition, limiting synthetic utility.

Biological Interactions

The compound participates in enzyme inhibition via hydrogen bonding and π-stacking:

  • Kinase inhibition : Binds ATP pockets through triazole-amine interactions .

  • Antimicrobial activity : Disrupts bacterial cell wall synthesis via oxadiazole-mediated chelation .

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source ID
Target Compound C₁₇H₁₃ClN₆O 352.78 5-chloro-2-methylphenyl (position 1); 3-phenyl-1,2,4-oxadiazole (position 4)
1-(5-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₂Cl₂N₆O 387.23 2-chlorophenyl on oxadiazole (vs. phenyl in target)
1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (BG01309) C₁₈H₁₆N₆O₂ 348.36 2-methoxy-5-methylphenyl (position 1); oxadiazole unchanged
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₄F₃N₆O 393.34 4-methylphenyl on oxadiazole; 3-(trifluoromethyl)phenyl on triazole

Key Observations :

  • Electron-withdrawing groups like trifluoromethyl (in ) may improve oxidative stability but reduce solubility.
  • Methoxy groups (in BG01309) enhance solubility due to polarity but could alter binding affinity .

Heterocyclic Core Modifications

Table 2: Core Heterocycle Comparisons

Compound Name Core Structure Biological Relevance Source ID
Target Compound 1,2,3-triazole + 1,2,4-oxadiazole Synergistic hydrogen-bonding capacity; high metabolic stability
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-triazole + benzothiazole Antiproliferative activity; nitro group enables further functionalization
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Pyrazole + thiazole Planar conformation (except for one fluorophenyl group) for potential π-π stacking

Key Observations :

  • Thiazole-pyrazole hybrids () exhibit conformational flexibility, enabling adaptation to diverse binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.